molecular formula C19H14ClN3O5 B2523866 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide CAS No. 2320858-44-2

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide

Cat. No.: B2523866
CAS No.: 2320858-44-2
M. Wt: 399.79
InChI Key: VKYNMNQTXHVBCT-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide is a useful research compound. Its molecular formula is C19H14ClN3O5 and its molecular weight is 399.79. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Oxidative Annulation

The compound N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide may find application in photoinduced oxidative annulation processes. A related study demonstrated a method for creating polyheterocyclic compounds via a photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones. This process occurs without the need for transition metals and oxidants, highlighting a potential area where the compound could be applied (Zhang et al., 2017).

Biomass-Derived Compound Reduction

Another relevant application is in the catalytic reduction of biomass-derived furanic compounds with hydrogen. Research has shown that furfural and 5-hydroxymethylfurfural, key chemicals in biorefinery, can be reduced over heterogeneous catalysts to produce various valuable compounds. Given its structure, this compound might be explored within this context for new reaction pathways or as a catalyst (Nakagawa, Tamura, & Tomishige, 2013).

Asymmetric Hydrogenation

The asymmetric hydrogenation of alpha-hydroxy ketones, resulting in high enantioselectivity, is another area where the compound could be theoretically involved, either as a substrate or a catalyst. Previous studies in this field have shown successful hydrogenation processes yielding high enantioselective outcomes (Ohkuma et al., 2007).

Synthetic Applications

In synthetic chemistry, compounds with complex bifuran structures are often key intermediates in the synthesis of various heterocyclic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science. The unique bifuran and cyano functionalities present in the compound could make it a valuable intermediate for the synthesis of novel organic molecules with potential applications across these sectors.

Polymer Synthesis

The bifuran moiety within the compound's structure suggests its potential utility in polymer synthesis, particularly in creating polymers with enhanced properties such as thermal stability, electrical conductivity, or unique optical properties. Research in polymer chemistry often explores the incorporation of furanic compounds to introduce novel features to polymeric materials (Hawker & Fréchet, 1990).

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-12-4-3-11(9-21)13(8-12)23-19(26)18(25)22-10-14(24)15-5-6-17(28-15)16-2-1-7-27-16/h1-8,14,24H,10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYNMNQTXHVBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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